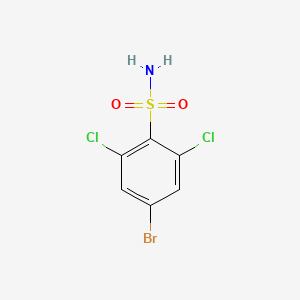

4-溴-2,6-二氯苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2,6-dichlorobenzenesulfonamide is a compound that is structurally related to various sulfonamide derivatives which have been the subject of recent research. These studies have focused on the synthesis, molecular structure, and chemical properties of sulfonamide compounds, providing insights into their potential applications and behaviors in different environments.

Synthesis Analysis

The synthesis of sulfonamide derivatives has been achieved through various methods. For instance, a high-quality single crystal of a sulfonamide compound was synthesized using the slow evaporation solution growth technique, indicating a controlled method for obtaining well-defined crystalline materials . Another study reported the synthesis of sulfonamide-1,2,4-triazine derivatives, which were characterized by spectroscopic methods and X-ray diffraction, suggesting a meticulous approach to creating and confirming the structure of these compounds .

Molecular Structure Analysis

The molecular structure of these sulfonamide derivatives has been extensively characterized using techniques such as FT-IR, NMR, UV–Vis, and X-ray crystallography. For example, one compound crystallizes in the monoclinic space group with specific unit cell parameters, and its structure was confirmed by DFT calculations, which showed good agreement with experimental data . Another study described the asymmetric unit of a related salt, providing details on the coordination of the potassium cation and the arrangement of the anions in the crystal lattice .

Chemical Reactions Analysis

The chemical behavior of sulfonamide derivatives can be complex, as evidenced by the sulfonamide-sulfonimide tautomerism observed in some compounds. This tautomerism involves the interconversion between different molecular forms, which can be influenced by the solvent polarity. Theoretical calculations have indicated that both tautomeric forms can co-exist, with the sulfonamide form being predominant in various solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives have been predicted and compared with experimental results. DFT calculations have been used to determine properties such as vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters. These theoretical predictions have been found to be in good agreement with the experimental values, suggesting a reliable approach to understanding the properties of these molecules . Additionally, the crystal structure analysis has revealed details about hydrogen bonding patterns, which are crucial for understanding the stability and interactions of these compounds .

科学研究应用

- Photoactive Materials

- Field : Chemistry

- Application : The compound methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, which shares some structural similarities with 4-Bromo-2,6-dichlorobenzenesulfonamide, has been studied for its photoactive properties .

- Method : The molecule was synthesized and its structure was characterized. It was found to have two crystallographically unique rotomers in the lattice .

- Results : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

- Organic Synthesis

- Field : Organic Chemistry

- Application : 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a compound structurally similar to 4-Bromo-2,6-dichlorobenzenesulfonamide, is used as a reagent in organic synthesis .

- Method : This compound is typically used in reactions as a sulfonyl chloride group donor. The sulfonyl chloride group is highly reactive and can participate in a variety of reactions, including substitution and addition reactions .

- Results : The specific results or outcomes obtained would depend on the particular reaction being carried out. In general, the use of this compound can facilitate the synthesis of a wide range of organic compounds .

- Chemical Reagent

- Field : Chemical Synthesis

- Application : 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, a compound structurally similar to 4-Bromo-2,6-dichlorobenzenesulfonamide, is used as a reagent in chemical synthesis .

- Method : This compound is typically used in reactions as a sulfonyl chloride group donor. The sulfonyl chloride group is highly reactive and can participate in a variety of reactions .

- Results : The specific results or outcomes obtained would depend on the particular reaction being carried out. In general, the use of this compound can facilitate the synthesis of a wide range of organic compounds .

属性

IUPAC Name |

4-bromo-2,6-dichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAKQSMNBPYVAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372069 |

Source

|

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dichlorobenzenesulfonamide | |

CAS RN |

351003-55-9 |

Source

|

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)